molecular formula C7H8ClNO B163826 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone CAS No. 126624-54-2

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B163826
CAS No.: 126624-54-2
M. Wt: 157.6 g/mol
InChI Key: DBJNTHXYCCSCFW-UHFFFAOYSA-N
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Description

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(5-methyl-1H-pyrrol-2-yl)ethanone. One common method is to react 1-(5-methyl-1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chlorine atom at the alpha position of the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The methyl group on the pyrrole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted ethanone derivatives.

    Reduction: 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanol.

    Oxidation: 2-chloro-1-(5-carboxy-1H-pyrrol-2-yl)ethanone.

Scientific Research Applications

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biological Studies: It can be used to study the biological activity of pyrrole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone
  • 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone

Uniqueness

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the chlorine atom at the alpha position of the ethanone moiety and the methyl group on the pyrrole ring. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-6(9-5)7(10)4-8/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJNTHXYCCSCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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